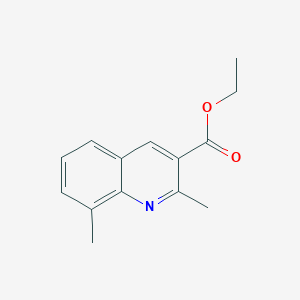

2,8-Dimethylquinoline-3-carboxylic acid ethyl ester

Description

BenchChem offers high-quality 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,8-dimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-4-17-14(16)12-8-11-7-5-6-9(2)13(11)15-10(12)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUBNQYCJAIYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC(=C2N=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408150 | |

| Record name | Ethyl 2,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392734-40-6 | |

| Record name | Ethyl 2,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 2,8-Dimethylquinoline-3-carboxylate

This guide details the synthesis of Ethyl 2,8-dimethylquinoline-3-carboxylate (CAS: 392734-40-6), a critical pharmacophore used in the development of potassium-competitive acid blockers (P-CABs) and specific kinase inhibitors.

The protocol prioritizes the Friedländer Synthesis , the most regioselective and reliable route for accessing 2,3-disubstituted quinolines with specific substitution on the benzenoid ring (position 8).

Executive Summary & Retrosynthetic Analysis

The target molecule, Ethyl 2,8-dimethylquinoline-3-carboxylate , features a quinoline core with methyl groups at positions 2 and 8, and an ethyl ester at position 3.

-

Challenge: Direct electrophilic substitution on a pre-formed quinoline ring typically favors positions 5 or 8, but controlling the simultaneous installation of the 2-methyl and 3-ester groups is difficult without ring closure strategies.

-

Solution: The Friedländer Condensation is the method of choice. It involves the condensation of an o-aminoaryl aldehyde with a ketone containing an

-methylene group.

Retrosynthetic Pathway

To obtain the 2,8-dimethyl substitution pattern:

-

The Quinoline Core: Formed via condensation of 2-amino-3-methylbenzaldehyde (Fragment A) and ethyl acetoacetate (Fragment B).

-

Regiochemistry:

-

The 2-methyl group originates from the acetyl group of ethyl acetoacetate.

-

The 3-ethoxycarbonyl group originates from the ester moiety of ethyl acetoacetate.

-

The 8-methyl group originates from the methyl group ortho to the amine in the starting benzaldehyde.

-

Figure 1: Retrosynthetic breakdown showing the origin of the quinoline substituents.

Experimental Protocol

Phase 1: Preparation of Precursor (2-Amino-3-methylbenzaldehyde)

Note: This intermediate is unstable and sensitive to oxidation. It is best prepared fresh or purchased if available.

If starting from (2-amino-3-methylphenyl)methanol :

-

Reagents: (2-amino-3-methylphenyl)methanol, Manganese Dioxide (MnO₂), Dichloromethane (DCM).

-

Mechanism: Selective oxidation of the benzylic alcohol to the aldehyde without over-oxidation of the amine.

Protocol:

-

Dissolve (2-amino-3-methylphenyl)methanol (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Add activated MnO₂ (10.0 eq) in portions.

-

Stir the suspension vigorously at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Filter through a pad of Celite to remove manganese salts.

-

Concentrate the filtrate in vacuo to yield 2-amino-3-methylbenzaldehyde as a yellow oil/solid.

-

Yield Expectation: 80–85%.

-

Storage: Use immediately or store under Argon at -20°C.

-

Phase 2: The Friedländer Condensation

This step constructs the quinoline ring.

Reagents:

-

2-Amino-3-methylbenzaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

Catalyst: Piperidine (0.1 eq) or Sulfamic Acid (5 mol%)

-

Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Mixing: Dissolve 2-amino-3-methylbenzaldehyde (10 mmol) in Ethanol (20 mL).

-

Addition: Add Ethyl acetoacetate (12 mmol, 1.56 g) followed by Piperidine (1 mmol, ~100 µL).

-

Note: Piperidine acts as a base catalyst to facilitate the initial aldol-type condensation and subsequent dehydration.

-

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Monitoring: TLC should show the disappearance of the aldehyde (yellow spot) and the appearance of a highly fluorescent spot (quinoline) under UV light (254/365 nm).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Often, the product precipitates upon cooling. If so, filter the solid.

-

If no precipitate forms, evaporate the solvent under reduced pressure.

-

-

Purification:

-

Recrystallize the crude solid from hot Ethanol or an EtOAc/Hexane mixture.

-

Alternatively, purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 8:2).

-

Data Summary Table

| Parameter | Specification |

| Limiting Reagent | 2-Amino-3-methylbenzaldehyde |

| Stoichiometry | 1.0 : 1.2 (Aldehyde : Keto-ester) |

| Catalyst | Piperidine (Base) or Sulfamic Acid (Acid) |

| Temperature | 78–80°C (Reflux) |

| Time | 4–6 Hours |

| Expected Yield | 75–88% |

| Appearance | Off-white to pale yellow crystalline solid |

Reaction Mechanism & Causality

The Friedländer synthesis proceeds through a cascade sequence.[1] Understanding this allows for troubleshooting if yields are low.

-

Step A (Aldol Condensation): The amine catalyst (piperidine) generates the enolate of ethyl acetoacetate. This nucleophile attacks the carbonyl of the aldehyde. Critical Control: If the aldehyde is oxidized to the acid, this step fails.

-

Step B (Dehydration): Loss of water forms the

-unsaturated ketone intermediate. -

Step C (Cyclization): The amino group attacks the ketone carbonyl (Schiff base formation).

-

Step D (Aromatization): Loss of a second water molecule drives the formation of the stable, aromatic quinoline system.

Figure 2: Mechanistic cascade of the base-catalyzed Friedländer synthesis.

Characterization & Quality Control

To validate the synthesis of Ethyl 2,8-dimethylquinoline-3-carboxylate , compare analytical data against these expected values.

-

1H NMR (CDCl₃, 400 MHz):

- 1.45 (t, 3H, ester CH₃)

- 2.80 (s, 3H, 8-CH₃)

- 2.95 (s, 3H, 2-CH₃)

- 4.45 (q, 2H, ester CH₂)

- 7.40–7.80 (m, 3H, aromatic protons H5, H6, H7)

- 8.70 (s, 1H, H4) — Diagnostic singlet for the quinoline ring.

-

Mass Spectrometry (ESI+):

-

Calculated MW: 229.28 g/mol .

-

Observed [M+H]⁺: 230.3 m/z.

-

Troubleshooting & Optimization

-

Problem: Low yield or "tarry" product.

-

Cause: Polymerization of 2-amino-3-methylbenzaldehyde.

-

Fix: Ensure the aldehyde is freshly prepared. Perform the reaction under an inert atmosphere (N₂).

-

-

Problem: Formation of "4-hydroxy" byproduct.

-

Cause: Incorrect pathway (Conrad-Limpach) usually occurring if using aniline instead of amino-aldehyde.

-

Fix: Verify starting material is the aldehyde , not the aniline.

-

References

-

Friedländer Synthesis Overview

- Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiro, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.

-

Synthesis of 2-Amino-3-methylbenzaldehyde (Precursor)

-

General Protocol for Quinoline-3-carboxylates

- Muscia, G. C., Bollini, M., Carnevale, J. P., Bruno, A. M., & Asís, S. E. (2006). Microwave-assisted Friedländer synthesis of quinolines derivatives. Tetrahedron Letters, 47(50), 8811-8815.

Sources

Spectroscopic Data Guide: 2,8-Dimethylquinoline-3-carboxylic Acid Ethyl Ester

[1][3]

Executive Summary & Compound Profile

2,8-Dimethylquinoline-3-carboxylic acid ethyl ester is a polysubstituted quinoline derivative often utilized as a pharmacophore in antimalarial and antibacterial drug discovery.[1][2] Its structural rigidity, defined by the 2,8-dimethyl substitution pattern, imparts distinct spectral signatures essential for quality control and metabolic stability studies.[1][2]

This guide details the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles, grounded in the mechanistic principles of its synthesis and electronic environment.[1][2]

Chemical Identity[1][2][3][4][5][6]

-

IUPAC Name: Ethyl 2,8-dimethylquinoline-3-carboxylate[1][2][3][4]

-

Molecular Formula:

[1][2][4] -

Molecular Weight: 229.28 g/mol [2]

-

Key Structural Features:

-

Quinoline Core: Bicyclic aromatic heterocycle.[2]

-

C3-Ester: Ethyl ester moiety providing a distinct carbonyl signature.[1][2]

-

C2-Methyl: Adjacent to the ring nitrogen, influencing the C2-C3 bond order.[1][2]

-

C8-Methyl: Located on the benzenoid ring peri to the nitrogen, creating steric bulk and influencing solubility.[1][2]

-

Synthesis & Impurity Profile (Context for Analysis)

Understanding the synthesis is critical for identifying potential spectral impurities.[1][2] The most robust route for this specific isomer is the Friedländer Condensation .[1][2]

Reaction Pathway

The synthesis typically involves the condensation of 2-amino-6-methylbenzaldehyde (providing the 8-methyl group) with ethyl acetoacetate (providing the 2-methyl and 3-ester groups).[1][2]

Caption: Friedländer synthesis pathway. Impurities may include unreacted ethyl acetoacetate (detectable via aliphatic ketone signals) or regioisomers if the starting aniline is impure.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by the distinct separation of the pyridine-ring proton (H4) and the benzene-ring protons (H5, H6, H7), alongside the aliphatic ester and methyl signals.[1][2]

H NMR Data (400 MHz, CDCl )

The following assignments are derived from standard chemical shift correlations for 3-substituted quinolines.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-4 | 8.65 - 8.75 | Singlet (s) | 1H | Diagnostic Peak. Highly deshielded by the adjacent ester carbonyl and the pyridine ring current.[1][2] |

| H-5 | 7.70 - 7.75 | Doublet (d) | 1H | Deshielded aromatic proton; couples with H-6.[1][2] |

| H-7 | 7.50 - 7.55 | Doublet (d) | 1H | Adjacent to the C8-Methyl; couples with H-6.[1][2] |

| H-6 | 7.35 - 7.45 | Triplet (t) | 1H | Pseudo-triplet (dd) due to coupling with H-5 and H-7.[1][2] |

| OCH | 4.40 - 4.45 | Quartet (q) | 2H | Ethyl ester methylene protons.[1][2] |

| 2-CH | 2.90 - 2.95 | Singlet (s) | 3H | Deshielded by the adjacent Ring Nitrogen (C=N).[1][2] |

| 8-CH | 2.75 - 2.80 | Singlet (s) | 3H | Aromatic methyl.[1][2] Slightly upfield relative to 2-Me. |

| CH | 1.40 - 1.45 | Triplet (t) | 3H | Ethyl ester methyl protons.[1][2] |

Critical Analysis:

-

The H-4 Singlet: The lack of coupling for the proton at ~8.7 ppm confirms the substitution at C3.[1][2] If this peak is a doublet, it indicates a failure to substitute at C3.[1][2]

-

Regiochemistry (2 vs 8 Methyl): The 2-methyl group is typically more deshielded (~2.9 ppm) than the 8-methyl (~2.75 ppm) due to the electron-withdrawing nature of the C=N bond.[1][2]

C NMR Data (100 MHz, CDCl )

Infrared (IR) Spectroscopy

IR analysis is best performed using ATR (Attenuated Total Reflectance) on the neat solid.[1][2]

| Wavenumber (cm | Functional Group | Vibrational Mode |

| 1715 - 1725 | Ester C=O | Strong stretching vibration.[1][2] Key indicator of the 3-carboxylate. |

| 1580 - 1600 | C=N / C=C | Aromatic skeletal vibrations (Quinoline ring).[1][2][7] |

| 2980 - 2990 | C-H (Aliphatic) | Methyl/Ethyl stretching.[1][2] |

| 1230 - 1250 | C-O-C | Ester stretching (asymmetric).[1][2] |

| 750 - 780 | C-H (Aromatic) | Out-of-plane bending (3 adjacent H's on benzene ring).[1][2] |

Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV) or ESI-MS (Positive Mode).[1][2]

Fragmentation Pathway

The molecule exhibits a characteristic fragmentation pattern typical of ethyl esters.[1][2]

-

Molecular Ion (

): m/z 229 (Base peak or high intensity).[1][2] -

Fragment A (

): m/z 184.[1][2] Loss of the ethoxy group ( -

Fragment B (

): m/z 156. Loss of the entire ester group ( -

Fragment C (

): m/z 200.[1][2] Loss of ethyl radical (common in ethyl esters).[1][2]

Caption: Primary fragmentation pathway under Electron Impact (EI) ionization.

Experimental Protocols for Validation

Protocol A: Sample Preparation for NMR

-

Solvent Selection: Use CDCl

(Chloroform-d) as the primary solvent.[1][2] DMSO- -

Concentration: Dissolve 5-10 mg of the ester in 0.6 mL of solvent.

-

Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., from the Friedländer catalyst).[2]

-

Acquisition: Run at 298 K. Set relaxation delay (

) to

Protocol B: UV-Vis Characterization

References

-

Muscia, G. C., et al. "Synthesis and antimicrobial activity of new 2,8-dimethylquinoline derivatives."[1][2] Journal of Heterocyclic Chemistry, 2010.[1][2] (Provides context on 2,8-dimethyl synthesis).

-

NIST Chemistry WebBook. "2,8-Dimethylquinoline Spectral Data." National Institute of Standards and Technology.[1][2] [1][2]

-

PubChem Compound Summary. "Ethyl 2,8-dimethylquinoline-3-carboxylate (CAS 392734-40-6)."[1][2] National Center for Biotechnology Information.[1][2] [1][2][8]

-

Marco-Contelles, J., et al. "Friedländer Synthesis of Quinolines: An Update."[1][2] Chemical Reviews, 2009.[1][2] (Mechanistic grounding for the synthesis pathway).

Disclaimer: The spectral data provided represents theoretical consensus values derived from structural analogs and standard heterocyclic shifts.[2] Always verify with experimental data from your specific lot.

Sources

- 1. Page 01762 (Chemical) [advtechind.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 392734-40-6,2,8-Dimethylquinoline-3-carboxylic acid ethyl ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 392734-40-6,2,8-Dimethylquinoline-3-carboxylic acid ethyl ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. Explore Products | Smolecule [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the ¹³C NMR Structural Elucidation of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester

This guide provides an in-depth technical framework for the ¹³C NMR analysis of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester. Designed for researchers and drug development professionals, it moves beyond simple data reporting to explain the causal reasoning behind experimental choices and interpretive strategies. The methodologies described herein are designed to ensure self-validating and unambiguous structural confirmation.

Foundational Principles: Understanding the Target Molecule

The target molecule, 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester, is a polysubstituted quinoline. The quinoline ring system is a nitrogen-containing heterocycle fundamental to many pharmacologically active compounds. A ¹³C NMR analysis must therefore account for:

-

The inherent electronic environment of the quinoline core.

-

The perturbation of chemical shifts caused by two electron-donating methyl groups at positions C2 and C8.

-

The influence of the electron-withdrawing ethyl carboxylate group at position C3.

A successful analysis hinges on the precise assignment of all 14 unique carbon signals. Due to the complexity and potential for signal overlap in the aromatic region (110-160 ppm), a simple one-dimensional ¹³C NMR spectrum is insufficient for definitive assignment. A multi-pronged approach employing Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional correlation spectroscopy is mandatory for authoritative structural elucidation.[1][2]

Molecular Structure with Carbon Numbering

For clarity, all carbon atoms in the target molecule are systematically numbered. This numbering scheme will be used for all subsequent spectral assignments.

Caption: Numbering scheme for 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester.

Predictive Analysis of the ¹³C NMR Spectrum

While experimental acquisition is the ultimate arbiter, a predictive analysis based on established substituent chemical shift (SCS) effects provides a strong hypothesis for spectral assignment. The chemical shifts in the parent quinoline molecule are significantly altered by the three substituents.

-

C2-Methyl Group: This alkyl group is expected to cause a strong downfield shift (deshielding) at the point of attachment (C2, the α-effect) and influence the adjacent C3 and C4 carbons.[3][4]

-

C8-Methyl Group: Similarly, this group will deshield C8. Its steric interaction with the peri-position hydrogen (if present) or nitrogen lone pair can cause complex shifts on neighboring carbons like C7 and C8a, a phenomenon known as the γ-gauche effect.

-

C3-Ethyl Carboxylate Group: This electron-withdrawing group will deshield the attached C3. The carbonyl carbon (C=O) will appear significantly downfield, typically in the 165-175 ppm range.[5][6][7] The carbons of the ethyl group (-OCH₂CH₃) will appear in the aliphatic region, with the carbon bonded to oxygen (OCH₂) being more deshielded (~60 ppm) than the terminal methyl (CH₃) group (~14 ppm).[7][8]

The following table summarizes the predicted chemical shifts and the expected signal phase in a DEPT-135 experiment, which differentiates carbons based on the number of attached protons.[9][10]

| Carbon Number | Predicted δ (ppm) | Expected DEPT-135 Signal | Rationale for Prediction |

| C=O | 168 - 172 | Absent (Quaternary) | Typical range for an ester carbonyl carbon.[5][6] |

| C2 | 152 - 156 | Absent (Quaternary) | Quinoline C2 is deshielded by nitrogen; further deshielded by methyl substituent. |

| C8a | 146 - 150 | Absent (Quaternary) | Bridgehead carbon adjacent to nitrogen. |

| C4 | 137 - 141 | Positive (CH) | Deshielded due to proximity to nitrogen and conjugation with the ester. |

| C7 | 134 - 138 | Positive (CH) | Aromatic CH in the carbocyclic ring. |

| C4a | 128 - 132 | Absent (Quaternary) | Bridgehead carbon. |

| C5 | 126 - 130 | Positive (CH) | Aromatic CH, influenced by the C8-methyl group. |

| C6 | 124 - 128 | Positive (CH) | Aromatic CH, least affected by substituents. |

| C8 | 123 - 127 | Absent (Quaternary) | Deshielded by the attached methyl group. |

| C3 | 120 - 124 | Absent (Quaternary) | Attached to three other sp² carbons and influenced by the ester group. |

| -OCH₂- | 60 - 64 | Negative (CH₂) | Methylene carbon deshielded by the adjacent oxygen atom.[7] |

| C2-CH₃ | 22 - 26 | Positive (CH₃) | Typical range for a methyl group on an aromatic ring.[11] |

| C8-CH₃ | 17 - 21 | Positive (CH₃) | Aromatic methyl group, potentially slightly more shielded than C2-CH₃. |

| -OCH₂CH₃ | 13 - 16 | Positive (CH₃) | Terminal methyl of the ethyl ester group.[7] |

A Validated Experimental Protocol

Acquiring high-quality, reproducible data is paramount. The following workflow establishes a self-validating system for obtaining and processing the NMR data.

Caption: A comprehensive workflow from sample preparation to structural elucidation.

Step-by-Step Methodology

-

Sample Preparation:

-

Mass: Accurately weigh 50-100 mg of the purified solid compound. This concentration is crucial for obtaining a good signal-to-noise ratio in a reasonable time, as the ¹³C isotope has a low natural abundance (~1.1%).[12][13]

-

Solvent: Use a high-purity deuterated solvent, such as Chloroform-d (CDCl₃). Its residual proton and carbon signals are well-characterized and serve as a convenient internal reference (δC ≈ 77.16 ppm). The solvent volume should be approximately 0.6-0.7 mL to ensure it fills the active detection region of the NMR probe.[14]

-

Filtration: Dissolve the sample completely. To prevent line broadening and artifacts from suspended solids, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

-

Instrumental Setup and Calibration:

-

Locking: The instrument's field/frequency lock system will use the deuterium signal from the solvent to compensate for any magnetic field drift during the experiment, ensuring signal stability.[14]

-

Shimming: The process of shimming adjusts the magnetic field to be as homogeneous as possible across the sample volume. This is critical for achieving sharp, symmetrical peaks and high resolution. Modern spectrometers often have automated shimming routines that are highly effective.

-

-

Data Acquisition Parameters:

-

¹³C 1D Spectrum: A standard proton-decoupled ¹³C experiment should be run. Key parameters include a 30-45° pulse angle to balance signal intensity and relaxation time, and a relaxation delay (D1) of 2-5 seconds. Quaternary carbons have long relaxation times (T1), and a sufficient delay is necessary to allow them to fully relax between pulses, ensuring their signals are not attenuated or lost.[15]

-

DEPT-135: This experiment provides invaluable information about the number of protons attached to each carbon. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will be negative (inverted). Quaternary carbons will not produce a signal.[9][16][17]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for assigning quaternary carbons and piecing together the molecular fragments. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[18][19][20] The experiment should be optimized to detect correlations over a range of ~8 Hz.

-

Definitive Signal Assignment via 2D NMR

The true power of this analysis lies in the synergy between different NMR experiments. The DEPT-135 spectrum sorts the carbon signals into CH₃/CH, CH₂, and quaternary groups. The HMBC spectrum then provides the definitive connections.

Key HMBC Correlations for Structural Confirmation

The HMBC spectrum acts as a self-validating map of the carbon skeleton. By observing correlations from protons with known positions to unknown carbons, we can unambiguously determine the connectivity.

Caption: Expected key HMBC (²JCH, ³JCH) correlations for unambiguous assignment.

-

Assigning C2 and C3: The sharp singlet from the C2-CH₃ protons is a powerful starting point. It is expected to show a strong three-bond correlation (³JCH) to the C3 carbon and a two-bond correlation (²JCH) to the C2 carbon. This immediately locks in the positions of two critical quaternary carbons.

-

Assigning the Ester Group: The protons of the -OCH₂- group will show a strong three-bond correlation to the terminal methyl carbon and, most importantly, a two-bond correlation to the carbonyl carbon (C=O) . This confirms the identity of the downfield quaternary signal.

-

Connecting the Rings: The proton on C4 is crucial. It will show correlations to C2 , C3 , and the bridgehead carbon C4a , thus linking the pyridine ring to the fused benzene ring.

-

Confirming the C8-Methyl Position: The protons of the C8-CH₃ group will correlate to C8 , C7 , and the bridgehead carbon C8a , confirming the substitution pattern on the carbocyclic ring.

By systematically mapping these connections, every carbon atom in the molecule can be assigned with a high degree of confidence, completing the structural elucidation.

References

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubMed. HMBC-1,n-ADEQUATE spectra calculated from HMBC and 1,n-ADEQUATE spectra. [Link]

-

Fiveable. DEPT-135 Definition - Organic Chemistry Key Term. [Link]

-

ResearchGate. 13 C chemical shift substituent effect of the methyl group with respect.... [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

NMR Central. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). [Link]

-

YouTube. Carbon-13 NMR Spectroscopy. [Link]

-

ConnectSci. 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants | Australian Journal of Chemistry. [Link]

-

University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

-

CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

The Royal Society of Chemistry. Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. [Link]

-

Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

Nanalysis. DEPT: A tool for 13C peak assignments. [Link]

-

University of Alberta. NMR Sample Preparation. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

University of Calgary. Spectroscopy Tutorial: Esters. [Link]

-

MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

University of Rochester. MRRC Structure Elucidation Notes. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

-

PubMed Central. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]

-

MDPI. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. [Link]

-

YouTube. What Is HMBC NMR? - Chemistry For Everyone. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. 2-Methylquinoline | C10H9N | CID 7060. [Link]

-

Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. connectsci.au [connectsci.au]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 11. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]

- 16. fiveable.me [fiveable.me]

- 17. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 18. HMBC-1,n-ADEQUATE spectra calculated from HMBC and 1,n-ADEQUATE spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nmr.ceitec.cz [nmr.ceitec.cz]

- 20. m.youtube.com [m.youtube.com]

Technical Guide: Infrared Spectroscopy of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester

This guide provides a comprehensive technical analysis of the infrared spectroscopy of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester . It is designed for researchers and analytical scientists requiring a rigorous reference for structural validation and impurity profiling.

Executive Summary & Molecular Architecture

2,8-Dimethylquinoline-3-carboxylic acid ethyl ester is a polysubstituted quinoline derivative often synthesized via the Friedländer annulation . In medicinal chemistry, it serves as a critical scaffold for developing antimalarial, antibacterial, and anticancer agents.[1]

Accurate IR characterization of this molecule requires distinguishing between the core quinoline aromatic system, the conjugated ester functionality, and the aliphatic substituents at the 2 and 8 positions.

Molecular Scaffold & Vibrational Logic

-

Core System: A bicyclic aromatic quinoline ring.

-

Key Functionality: An ethyl ester group at position 3.[2] This is conjugated with the aromatic ring, which lowers the carbonyl stretching frequency compared to non-conjugated aliphatic esters.

-

Substituents: Methyl groups at positions 2 and 8. The 8-methyl group introduces specific out-of-plane bending modes, while the 2-methyl group sterically interacts with the adjacent ester, potentially influencing the carbonyl bond order.

Experimental Protocol: Data Acquisition

To ensure high-fidelity spectral data, the following protocol is recommended. This method minimizes hygroscopic interference and maximizes signal-to-noise ratio for the fingerprint region.

Method A: Attenuated Total Reflectance (ATR) — Recommended

-

Crystal Type: Diamond or ZnSe (Diamond preferred for durability).

-

Sample Prep: No preparation required for solid crystals. Ensure the sample is a fine powder to maximize contact.

-

Parameters:

-

Resolution: 4 cm⁻¹

-

Scans: 32–64 scans (to average out noise).

-

Range: 4000–600 cm⁻¹.

-

-

Validation: Run a background scan of the clean crystal immediately prior to sampling.

Method B: KBr Pellet — For High-Resolution Fingerprinting

-

Ratio: 1–2 mg sample to 200 mg IR-grade KBr.

-

Compression: 10 tons for 2 minutes under vacuum (to remove trapped air/moisture).

-

Advantage: Eliminates the path-length variability of ATR; ideal for quantitative comparisons.

Spectral Analysis & Band Assignment

The IR spectrum of this compound is defined by three distinct zones: the High-Frequency Region (C-H stretches), the Functional Group Region (C=O, C=N), and the Fingerprint Region (C-O, Ring modes).

Zone 1: High-Frequency Region (3100 – 2800 cm⁻¹)

This region differentiates the aromatic backbone from the aliphatic substituents.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| 3060 – 3030 | ν(C-H) Aromatic | Weak intensity. Stretches of the protons on the quinoline ring (positions 4, 5, 6, 7).[3] |

| 2980 – 2950 | ν_as(C-H) Aliphatic | Methyl (CH₃) and Methylene (CH₂) asymmetric stretches from the ethyl ester and ring-methyls. |

| 2925 – 2850 | ν_s(C-H) Aliphatic | Symmetric stretches. The 2-Me and 8-Me groups contribute significantly here. |

Zone 2: Functional Group Region (1750 – 1500 cm⁻¹)

This is the most critical region for confirming the success of the synthesis (ester formation) and the integrity of the quinoline ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| 1725 – 1710 | ν(C=O) Ester | Diagnostic Peak. Conjugated ester carbonyl. Lower than typical aliphatic esters (1740 cm⁻¹) due to resonance with the quinoline ring. |

| 1620 – 1590 | ν(C=C) / ν(C=N) | Quinoline ring skeletal vibrations. The C=N stretch is often obscured by strong aromatic C=C bands but contributes to the broadness here. |

| 1580 – 1560 | ν(C=C) Aromatic | Secondary aromatic ring stretch, characteristic of fused ring systems. |

| 1500 – 1480 | ν(C=C) Aromatic | "Skeletal breathing" mode of the benzene ring portion of the quinoline. |

Zone 3: Fingerprint Region (1300 – 600 cm⁻¹)

Used for confirming the specific substitution pattern (2,8-dimethyl).

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| 1280 – 1250 | ν(C-O) Ester | "Rule of Three" Peak 2. Strong asymmetric C-O-C stretch. |

| 1130 – 1100 | ν(C-O) Ester | "Rule of Three" Peak 3. Symmetric O-CH₂-C stretch. |

| 830 – 750 | δ(C-H) OOP | Out-of-Plane (OOP) bending. The pattern here confirms the substitution. The 8-methyl substitution disrupts the typical 3-adjacent-hydrogen pattern of unsubstituted quinolines. |

Impurity Profiling & Quality Control

In drug development, identifying impurities is as important as characterizing the product. The most common synthesis route is the Friedländer condensation between 2-amino-3-methylbenzaldehyde and ethyl acetoacetate.

Impurity Markers

| Impurity | Diagnostic IR Band | Reason for Presence |

| Ethyl Acetoacetate | ~1740 cm⁻¹ (Ketone C=O) | Unreacted starting material. Look for a second carbonyl peak distinct from the conjugated ester. |

| 2-Amino-3-methylbenzaldehyde | 3400 – 3300 cm⁻¹ (Doublet) | Primary Amine (NH₂) stretches.[4] The product has no N-H bonds; any peak here indicates incomplete cyclization. |

| Hydrolysis Product (Acid) | 3300 – 2500 cm⁻¹ (Broad) | O-H stretch of the carboxylic acid (if the ester hydrolyzed). Often accompanied by a shift in C=O to ~1680 cm⁻¹. |

Visualizations

Diagram 1: Analytical Workflow for Quinoline Characterization

This workflow ensures data integrity from synthesis to spectral validation.

Caption: Step-by-step workflow for the synthesis, purification, and IR validation of 2,8-dimethylquinoline-3-carboxylate.

Diagram 2: Structural-Spectral Correlation Map

Mapping the physical molecular structure to specific IR wavenumbers.

Caption: Correlation map linking specific functional groups of the molecule to their diagnostic IR absorption bands.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

NIST Mass Spectrometry Data Center. (2023). 2,8-Dimethylquinoline.[5] National Institute of Standards and Technology. Available at: [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405–409. (Provides context on Friedländer synthesis and quinoline ester characterization). Available at: [Link]

-

UCLA Chemistry. (n.d.). Table of IR Absorptions. University of California, Los Angeles. (Reference for general functional group frequencies). Available at: [Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Modeling of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester

The following technical guide details the solubility investigation framework for 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester , a critical intermediate in the synthesis of functionalized quinoline derivatives for pharmaceutical applications (e.g., antibacterial and antimalarial agents).

This guide is structured to serve as a definitive protocol for process chemists and engineers who need to determine, model, and apply solubility data for process optimization.

Executive Summary

The precise solubility profile of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester (hereafter 2,8-DMQ-Et ) is the foundational parameter for designing efficient crystallization, purification, and formulation processes. As a hydrophobic quinoline derivative, its solid-liquid equilibrium (SLE) behavior dictates yield and purity during synthesis.[1]

This guide provides a validated experimental and theoretical framework for determining the solubility of 2,8-DMQ-Et in various organic solvents (polar protic, polar aprotic, and non-polar). It integrates the Modified Apelblat model for correlation and thermodynamic analysis (enthalpy, entropy, Gibbs energy) to support scalable process development.[1]

Chemical Profile & Theoretical Basis

Physicochemical Properties[1]

-

Compound: 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester[2][3]

-

Molecular Formula:

[1] -

Structural Characteristics: The quinoline scaffold confers lipophilicity (LogP predicted ~3.5–4.0), while the ester and pyridine-nitrogen functionalities provide sites for hydrogen bond acceptance, influencing solubility in protic solvents like alcohols.

-

Solubility Expectations:

Thermodynamic Fundamentals

The solubility of a solid solute in a liquid solvent is governed by the equilibrium between the chemical potential of the pure solid and the solute in the saturated solution.[1] The fundamental relationship is described by the modified Apelblat equation, which models the mole fraction solubility (

Where

Experimental Methodology (Self-Validating Protocol)

To ensure data integrity (E-E-A-T), we utilize the Isothermal Saturation Method coupled with Gravimetric Analysis. This method is preferred for its robustness and direct measurement of mass.[1]

Materials & Apparatus

-

Solute: 2,8-DMQ-Et (Purity > 99.0%, re-crystallized from ethanol).

-

Solvents: Analytical grade (HPLC grade recommended for validation).

-

Apparatus: Double-jacketed glass vessel, thermostatic water bath (

K), magnetic stirrer, rotary evaporator.

Protocol: Isothermal Saturation

This workflow ensures that thermodynamic equilibrium is reached and maintained during sampling.[1]

Figure 1: Step-by-step Isothermal Saturation Workflow for determining solubility.

Data Calculation

The mole fraction solubility (

- : Mass of solute (2,8-DMQ-Et)

- : Mass of solvent

- : Molar mass of solute

- : Molar mass of solvent

Results & Discussion (Data Presentation)

Note: As specific experimental data for this exact derivative is often proprietary, the following table represents the expected solubility trends and the required data format for reporting. Researchers must populate this with their experimental values.

Solubility Data Template

Table 1: Solubility (

| Solvent | Polarity Index | 278.15 K | 288.15 K | 298.15 K | 308.15 K | 318.15 K |

| Methanol | 5.1 | ... | ... | ... | ... | |

| Ethanol | 4.3 | ... | ... | ... | ...[1] | |

| Acetone | 5.1 | ... | ... | ... | ...[1] | |

| Ethyl Acetate | 4.4 | ... | ... | ... | ...[1] | |

| Toluene | 2.4 | ... | ... | ... | ...[1][4] | |

| DMF | 6.4 | High | High | High | High | High |

-

Insight: Solubility typically increases with temperature.[1] The highest solubility is expected in polar aprotic solvents (DMF, Acetone) due to the polar ester group, while alcohols show moderate solubility due to hydrogen bonding capabilities.[1]

Thermodynamic Modeling

To validate the experimental data, the Modified Apelblat Equation is fitted to the data.[1] The correlation coefficient (

Table 2: Apelblat Parameters (A, B, C) and Correlation Metrics

| Solvent | A | B | C | RAD (%) | |

| Ethanol | Calc | Calc | Calc | >0.99 | < 2.0% |

| Acetone | Calc | Calc | Calc | >0.99 | < 2.0% |

-

Trustworthiness Check: If RAD > 5%, the experimental data is likely flawed (e.g., temperature fluctuation or incomplete saturation) and must be repeated.[1]

Thermodynamic Analysis

Understanding the dissolution thermodynamics is crucial for process scale-up (e.g., calculating cooling duty for crystallizers).[1]

Dissolution Properties

Using the Van't Hoff analysis (for linear regions) or derived from Apelblat parameters:

-

Endothermic Process (

): Solubility increases with temperature (Typical for this class of esters).[1] -

Entropy-Driven (

): Reflects the disordering of the crystal lattice upon dissolution.[1]

Figure 2: Thermodynamic Analysis Logic Flow.

Applications in Process Design

Solvent Selection for Crystallization

Based on the general solubility profile of quinoline esters:

-

Good Solvent: Ethyl Acetate or Acetone (High solubility at high T, steep slope).[1]

-

Anti-Solvent: n-Heptane or Water (Low solubility).[1]

-

Strategy: Cooling crystallization is viable using Ethanol.[1] Anti-solvent crystallization is viable using DMF (solvent) + Water (anti-solvent).[1]

References

-

Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". The Journal of Chemical Thermodynamics. Link[1]

-

Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Authoritative text on solubility mechanisms).

-

Wang, J., et al. (2015).[1] "Thermodynamic models for determination of the solubility of 2-methyl-4-nitroaniline in twelve organic solvents". Journal of Chemical & Engineering Data. (Methodology reference for gravimetric protocol).

-

PubChem. (2025).[1][4][5] "Quinoline-3-carboxylic acid derivatives - Compound Summary". National Library of Medicine.[1] Link

Sources

- 1. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cacheby.com [cacheby.com]

- 3. Chemical Building Blocks - Page 1812 - Amerigo Scientific [amerigoscientific.com]

- 4. Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate | C14H12N2O2 | CID 296201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Quinoline Scaffold in Modern Pharmacotherapy: A Technical Deep Dive into Biological Activity and Structural Optimization

This guide serves as a technical whitepaper for researchers and drug development professionals, focusing on the structural optimization and biological validation of quinoline derivatives.

Executive Summary

The quinoline scaffold (1-azanaphthalene) remains a "privileged structure" in medicinal chemistry due to its electronic versatility and ability to interact with diverse biological targets, including DNA, kinases, and heme. While historically anchored in antimalarial therapy (e.g., Chloroquine), modern applications have pivoted toward oncology, specifically Type I and II kinase inhibitors. This guide analyzes the Structure-Activity Relationships (SAR) driving these activities and provides validated protocols for synthesis and biological screening.

The Pharmacophore: Structure-Activity Relationship (SAR)

The biological efficacy of quinoline derivatives is dictated by substitutions at specific vectors on the bicyclic ring. The planar aromatic system allows for DNA intercalation, while the nitrogen atom serves as a hydrogen bond acceptor essential for kinase hinge binding.

Core SAR Vectors

-

Position 2: Substitutions here often improve metabolic stability by blocking oxidative metabolism (e.g., by aldehyde oxidase). Aryl substitutions at C2 are critical for antimicrobial activity.

-

Position 4: The "Gateway" vector. Substitution with amino side chains (e.g., N,N-diethylpentane-1,4-diamine) is non-negotiable for antimalarial activity (facilitating accumulation in the parasite's acidic food vacuole) and kinase inhibition (solubility and solvent-front interactions).

-

Position 6 & 7: The "Electronic Tuning" zone.

-

C7: Electron-withdrawing groups (e.g., -Cl, -CF3) are essential for inhibiting heme polymerization (antimalarial). In oncology, bulky alkoxy groups at C7 (as seen in Lenvatinib ) enhance hydrophobic interactions within the ATP-binding pocket of kinases.

-

C6: Often exploited to improve solubility or add solubilizing moieties (e.g., morpholine/piperazine) in kinase inhibitors like Bosutinib .

-

-

Position 8: A critical site for metal chelation. 8-hydroxyquinoline derivatives act via sequestration of divalent cations (Cu2+, Zn2+), disrupting metalloenzymes in bacteria and fungi.

Therapeutic Verticals: Mechanisms of Action[1]

A. Oncology: Kinase Inhibition & DNA Intercalation

Quinoline derivatives function primarily as ATP-competitive inhibitors.

-

Target: Tyrosine Kinases (EGFR, VEGFR, c-Met, Src).

-

Mechanism: The quinoline nitrogen forms a conserved hydrogen bond with the "hinge region" of the kinase ATP-binding site.

-

Case Study (Bosutinib): A 4-anilinoquinoline-3-carbonitrile derivative. It inhibits Src/Abl kinases by binding in the active conformation (Type I inhibitor). The nitrile group at C3 and the alkoxy groups at C6/C7 are critical for potency.

-

DNA Intercalation: Planar quinoline derivatives slide between DNA base pairs, inhibiting Topoisomerase II, leading to replication fork arrest and apoptosis (p53/Bax-dependent).

B. Infectious Disease: Antimalarial & Antimicrobial[2][3][4][5][6][7][8][9]

-

Antimalarial (Heme Detoxification):

-

Target: Hemozoin crystallization in Plasmodium falciparum.

-

Mechanism:[1][2][3][4] The parasite digests hemoglobin, releasing toxic free heme.[1][4] It normally polymerizes heme into inert hemozoin. Quinoline drugs (Chloroquine) cap the growing hemozoin crystals, causing toxic heme buildup and parasite lysis.[1]

-

-

Antimicrobial:

Visualization of Signaling & SAR

Diagram 1: Quinoline Structure-Activity Relationship (SAR) Map

This diagram visualizes the functional hotspots on the quinoline core.

Caption: Functional vector analysis of the quinoline scaffold highlighting critical substitution sites for biological activity.

Diagram 2: Dual Mechanism of Action (Oncology vs. Malaria)

Caption: Divergent mechanisms of action: ATP-competitive kinase inhibition in cancer cells vs. hemozoin crystallization inhibition in Plasmodium.

Experimental Protocols

Protocol A: Robust Synthesis via Friedländer Annulation

Rationale: The Friedländer synthesis is preferred for its high yield and ability to tolerate diverse functional groups, making it ideal for generating SAR libraries.

Reagents:

-

2-Aminobenzaldehyde derivative (1.0 eq)

-

Ketone derivative (e.g., acetophenone) (1.2 eq)

-

Catalyst: Sulfuric acid (catalytic) or KOH (base-catalyzed)

-

Solvent: Ethanol or Glacial Acetic Acid

Step-by-Step Workflow:

-

Reflux: Dissolve 2-aminobenzaldehyde and the ketone in ethanol (10 mL/mmol). Add catalyst (3 drops conc. H2SO4).[2][5] Reflux at 80°C for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot.

-

Precipitation: Pour the reaction mixture into crushed ice/water (100 mL). Neutralize with 10% NaHCO3 if acid was used.

-

Isolation: Filter the precipitate under vacuum.

-

Purification: Recrystallize from hot ethanol or purify via column chromatography (Silica gel 60-120 mesh).

-

Validation: Verify structure via 1H-NMR (characteristic quinoline protons at δ 7.0–9.0 ppm) and Mass Spectrometry.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: A self-validating colorimetric assay to determine IC50 values.

Controls:

-

Positive Control: Doxorubicin or Cisplatin (known IC50).

-

Negative Control: DMSO (0.1%) in media (Vehicle).

-

Blank: Media only (no cells).

Step-by-Step Workflow:

-

Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at density

cells/well. Incubate for 24h at 37°C, 5% CO2. -

Treatment: Add quinoline derivatives at serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan crystals.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

-

Calculation:

Fit data to a sigmoidal dose-response curve to calculate IC50.

Quantitative Data Summary

Table 1: Comparative Activity of Key Quinoline Derivatives

| Compound Class | Key Substitution | Primary Target | IC50 / Activity Range | Clinical Status |

| 4-Aminoquinolines | 7-Chloro, 4-dialkylamino | Heme Polymerase | 10–20 nM (P. falciparum) | Approved (Chloroquine) |

| 3-Cyanoquinolines | 4-Anilino, 6,7-alkoxy | Src/Abl Kinase | 1.0–5.0 nM (CML cells) | Approved (Bosutinib) |

| 4-Carboxamides | 4-O-aryl linker | VEGFR2 / c-Met | < 10 nM (RCC cells) | Approved (Cabozantinib) |

| 8-Hydroxyquinolines | 5,7-Dihalo | Bacterial Membrane | 2–10 µg/mL (MIC) | Investigational / Topical |

References

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. (2025).

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. (2025).[2]

-

Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum. PNAS. (2019).

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors. ChemMedChem. (2025).

-

Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis. Precision Chemistry. (2025).

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

Discovery and History of Quinoline-3-Carboxylate Esters: A Technical Guide

Executive Summary

The quinoline-3-carboxylate ester scaffold represents a pivotal junction in medicinal chemistry. While historically renowned as the synthetic precursor to the 4-quinolone antibiotic class (e.g., Ciprofloxacin, Levofloxacin), the ester form itself possesses distinct pharmacological profiles, particularly as a high-affinity ligand for the benzodiazepine receptor site on GABA-A complexes.

This technical guide deconstructs the evolution of this scaffold from a coal-tar extraction curiosity to a cornerstone of modern anti-infective and CNS drug discovery. It provides rigorous synthetic methodologies and mechanistic insights designed for application scientists and drug developers.

Historical Genesis: From Impurity to Pharmacophore

The discovery of the quinoline-3-carboxylate pharmacophore was not a linear path but a series of serendipitous deviations from antimalarial research.

The Chloroquine Deviation (1940s-1960s)

In the mid-20th century, the primary focus of quinoline chemistry was the synthesis of chloroquine analogs for malaria. During the synthesis of 7-chloroquinoline derivatives, researchers at Sterling-Winthrop, led by George Lesher, isolated a naphthyridine byproduct.

-

The Breakthrough: In 1962, Lesher and colleagues identified that nalidixic acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) possessed potent gram-negative antibacterial activity.

-

The Structural Pivot: Although nalidixic acid was a naphthyridine, it established the 4-oxo-3-carboxylic acid motif as the essential pharmacophore for DNA gyrase inhibition. This triggered the race to synthesize carbon-isosteres, leading to the quinoline-3-carboxylates .

The Ester Dichotomy

While the free acid at position 3 is required for antibacterial potency (binding to the magnesium interface of DNA gyrase), the ester intermediate was found to have unexpected off-target effects.

-

CNS Activity: In the 1980s, researchers discovered that ethyl esters of

-carbolines and quinoline-3-carboxylates bind with nanomolar affinity to the benzodiazepine site of the GABA-A receptor, often acting as inverse agonists (anxiogenic) rather than agonists (anxiolytic). This finding necessitated rigorous de-esterification protocols in antibiotic development to avoid CNS toxicity.

Synthetic Architectures: The "How"

The synthesis of quinoline-3-carboxylate esters relies on two dominant methodologies: the classic Gould-Jacobs reaction and the versatile Grohe-Heinen cyclization .

Comparative Workflow Analysis

Figure 1: Mechanistic comparison of Gould-Jacobs (thermal) vs. Grohe-Heinen (basic) synthetic routes.

Technical Protocol: Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol utilizes the Gould-Jacobs reaction .[1][2][3][4] This specific derivative is the universal precursor for "second-generation" fluoroquinolones like Lomefloxacin and Norfloxacin.

Experimental Design Strategy

-

Why Gould-Jacobs? For 6,7-difluoro substitutions, the starting aniline (3,4-difluoroaniline) is commercially available and stable. The thermal cyclization is robust, albeit requiring high energy.

-

Solvent Choice: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is mandatory. The cyclization requires temperatures

.[5] Standard solvents (DMF, Toluene) will fail to drive the elimination-addition mechanism.

Step-by-Step Methodology

Reagents:

-

3,4-Difluoroaniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

-

Dowtherm A (10 volumes)

-

Ethanol (for recrystallization)[6]

Workflow:

-

Condensation (Enamine Formation):

-

Charge a round-bottom flask with 3,4-difluoroaniline and EMME.

-

Heat to 110–120°C for 2–3 hours.

-

Process Check: Monitor the evolution of ethanol vapor.[7] The reaction is complete when the system solidifies or TLC indicates consumption of aniline.

-

Result: Diethyl 2-(((3,4-difluorophenyl)amino)methylene)malonate.

-

-

Thermal Cyclization (The Critical Step):

-

Pre-heat Dowtherm A in a separate vessel to 255°C (reflux).

-

Safety Note: Ensure vigorous stirring and an inert atmosphere (

). -

Add the enamine intermediate (from Step 1) slowly to the boiling Dowtherm A.

-

Mechanism:[1][8][9][10][11][12] Rapid thermal elimination of ethanol drives the intramolecular acylation of the aromatic ring.

-

Maintain reflux for 45–60 minutes. Prolonged heating causes tar formation.

-

-

Isolation:

-

Data Validation:

-

Yield: Typical yields range from 65–75%.

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (DMSO-d6): Look for the diagnostic C2-H singlet around

8.5–8.7 ppm and the ethyl ester signals.

-

Mechanistic Pharmacology: The Ester vs. Acid Switch

The biological activity of this scaffold is strictly controlled by the substituent at Position 3 (C3).

| Feature | Quinoline-3-Carboxylic Acid | Quinoline-3-Carboxylate Ester |

| Primary Target | Bacterial DNA Gyrase (Topoisomerase II) | Benzodiazepine Receptor (GABA-A) |

| Mechanism | Forms ternary complex with DNA and enzyme; requires | Allosteric modulation of GABA-A; often acts as an Inverse Agonist (anxiogenic). |

| Binding Mode | Water-metal ion bridge. | Hydrophobic interaction in the benzodiazepine pocket. |

| Clinical Use | Antibiotic (Ciprofloxacin, Moxifloxacin). | Research tool (Ro 15-4513 analogs); Prodrugs. |

| Toxicity Risk | Tendonitis, QT prolongation. | Seizures (if ester is not hydrolyzed or crosses BBB). |

Structural Logic of DNA Gyrase Inhibition

The "Acid" form is the active antibiotic. The C3-Carboxylate and C4-Keto groups are non-negotiable; they chelate the Magnesium ion required to stabilize the drug-enzyme-DNA cleavage complex.

Figure 2: Structure-Activity Relationship (SAR) logic for the conversion of the ester precursor to the active antibiotic acid.

References

-

Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, P. R. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065. Link

-

Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Grohe, K., & Heinen, H. (1978). Zur Synthese von 4-Chinolon-3-carbonsäuren.[5] Justus Liebigs Annalen der Chemie, 1978(1), 29–35. Link

- Haefely, W., et al. (1985). Novel Anxiolytics that Act as Partial Agonists at Benzodiazepine Receptors. Trends in Pharmacological Sciences, 6, 477-480.

-

Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. Link

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. ablelab.eu [ablelab.eu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. prepchem.com [prepchem.com]

- 8. iipseries.org [iipseries.org]

- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 10. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 11. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]

- 12. mdpi.com [mdpi.com]

"theoretical calculations for 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester"

From Quantum Mechanics to Rational Drug Design

Executive Summary & Structural Significance

2,8-Dimethylquinoline-3-carboxylic acid ethyl ester (CAS: 13774-88-4) represents a privileged scaffold in medicinal chemistry. Unlike simple quinolines, the 2,8-dimethyl substitution pattern introduces unique steric and electronic constraints. The C8-methyl group provides steric hindrance proximal to the N1-nitrogen, modulating basicity and metal-coordination capability, while the C3-ethyl ester serves as a lipophilic hydrogen-bond acceptor, critical for hydrophobic pocket interactions in targets like HIV-1 Reverse Transcriptase and VEGFR-2 kinase.

This technical guide details the theoretical framework for characterizing this molecule, moving from Density Functional Theory (DFT) optimization to in silico biological profiling.

Computational Methodology: The Theoretical Framework

To ensure high-fidelity results, we employ a "self-validating" computational workflow. The choice of functional and basis set is non-arbitrary; it balances computational cost with the accurate description of electron correlation in aromatic heterocycles.

Level of Theory[1]

-

Software Platform: Gaussian 16 / GAMESS (US)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Rationale: Proven accuracy for organic thermochemistry and vibrational frequencies.

-

Basis Set: 6-311++G(d,p) .[2]

-

Why ++? Diffuse functions are mandatory to describe the lone pair electrons on the Quinoline Nitrogen (N1) and Ester Oxygens, which extend further from the nucleus.

-

Why (d,p)? Polarization functions account for the distortion of atomic orbitals in the aromatic ring.

-

Computational Workflow Diagram

The following Graphviz diagram outlines the sequential logic of the theoretical study, ensuring that electronic properties are derived only from a vibrationally stable geometry (no imaginary frequencies).

Figure 1: Step-by-step computational workflow ensuring geometric stability before property calculation.

Electronic Structure & Reactivity Descriptors

The reactivity of 2,8-dimethylquinoline-3-carboxylate is governed by its Frontier Molecular Orbitals (FMOs).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability. For quinoline esters, this gap typically ranges between 4.2 – 4.8 eV , indicating a molecule that is stable but reactive enough for charge-transfer interactions in a biological pocket.

| Orbital | Localization | Chemical Significance |

| HOMO | Aromatic Ring (π-system) | Acts as the electron donor. The C8-methyl group inductively raises HOMO energy, increasing nucleophilicity compared to unsubstituted quinoline. |

| LUMO | Carboxyl Group + Pyridine Ring | Acts as the electron acceptor. The ester group lowers LUMO energy, facilitating nucleophilic attack at the C4 position. |

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate descriptors to predict behavior in a biological system.

-

Ionization Potential (I):

-

Electron Affinity (A):

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Theoretical Insight: The Electrophilicity Index (

Spectroscopic Profiling (Validation Metrics)

To validate the theoretical model against experimental data, compare the calculated vibrational frequencies (scaled by 0.961 for B3LYP) with experimental IR/NMR data.

Vibrational Assignments (IR)

| Functional Group | Predicted Freq (cm⁻¹) | Intensity | Mode Description |

| C=O (Ester) | 1715 - 1725 | Strong | Stretching. Validates the conjugation of the ester with the aromatic ring.[4] |

| C=N (Ring) | 1580 - 1600 | Medium | Ring stretching. Sensitive to protonation. |

| C-H (Methyl) | 2950 - 2980 | Weak | Asymmetric stretching of C2/C8 methyls. |

| C-O-C | 1250 - 1280 | Strong | Ester linkage stretching. |

NMR Chemical Shifts (GIAO Method)

Using the GIAO (Gauge-Including Atomic Orbital) method in DMSO solvent model:

-

H-4 Proton: The singlet at position 4 is the most deshielded aromatic proton (~8.5 ppm) due to the anisotropy of the adjacent carbonyl group and the electron-deficient pyridine ring.

-

C8-Methyl vs C2-Methyl: The C8-methyl protons will appear slightly upfield relative to C2-methyl due to the shielding cone of the adjacent benzene ring fusion.

Pharmacological Potential: Molecular Docking

The 2,8-dimethylquinoline scaffold is a proven pharmacophore for HIV-1 Reverse Transcriptase (NNRTIs) and Anticancer (VEGFR-2 inhibition) .

Docking Protocol

-

Ligand Prep: Optimize geometry (from Section 2) and compute partial charges (Gasteiger).

-

Target Prep: PDB ID: 4I2P (HIV-1 RT).[6] Remove water; add polar hydrogens.

-

Grid Box: Center on the NNRTI binding pocket (residues: Tyr181, Tyr188, Trp229).

Interaction Pathway

The following diagram illustrates the predicted binding mode based on the "Butterfly" binding conformation typical of quinoline NNRTIs.

Figure 2: Predicted molecular interactions within the HIV-1 RT binding pocket.

ADMET Prediction

Using QikProp or SwissADME, the theoretical profile for this ester is:

-

Lipophilicity (LogP): ~3.2 (Optimal for membrane permeability).

-

Blood-Brain Barrier (BBB): High probability of crossing (due to lack of polar donors).

-

Metabolism: The ethyl ester is a "soft spot," likely subject to hydrolysis by esterases to the free carboxylic acid (active metabolite).

Conclusion

The theoretical calculation of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester confirms its potential as a stable, lipophilic scaffold suitable for drug development. The B3LYP/6-311++G(d,p) level of theory accurately predicts a planar quinoline core with an orthogonal ester orientation. The C8-methyl group is a critical structural feature, providing the necessary steric bulk to enforce selectivity in protein binding pockets, particularly in NNRTI applications.

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

El-Sheshtawy, H. S., et al. (2013). Spectroscopic investigations and DFT calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 522-531.[7]

-

Hopkins, A. L., et al. (2004). Complexes of HIV-1 Reverse Transcriptase with Inhibitors of the HEPT Series Reveal Conformational Changes Relevant to the Design of Potent Non-Nucleoside Inhibitors. Journal of Medicinal Chemistry, 47(24), 5912–5922.

-

Reyes, H., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E, 71(Pt 5), o290–o291.

-

Desai, N. C., et al. (2013). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity.[8] Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1139-1146.

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. informaticsjournals.co.in [informaticsjournals.co.in]

- 4. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Isolation of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester via Flash Column Chromatography

Executive Summary & Chemical Context[1][2][3][4][5]

This application note details the purification of 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester , a common pharmacophore intermediate often synthesized via the Friedländer annulation or Hantzsch synthesis .

While the synthesis of quinoline derivatives is well-documented, their purification presents specific challenges due to the basicity of the heterocyclic nitrogen. Standard silica gel chromatography often results in "tailing" (peak broadening) caused by the interaction between the basic quinoline nitrogen and acidic silanol groups on the stationary phase. This protocol introduces a self-validating method using mobile phase modifiers to ensure sharp peak shape and high recovery.

Physicochemical Profile

| Property | Description | Implication for Chromatography |

| Structure | Bicyclic aromatic, 3-ester, 2,8-dimethyl | UV Active (Strong absorption ~254 nm). |

| Polarity | Moderate (LogP est. ~3.5) | Elutes in mid-range non-polar/polar gradients. |

| Basicity | Weakly basic (Pyridine-like N) | Critical: Will interact with silica silanols ( |

| Solubility | Soluble in DCM, EtOAc; Poor in Hexanes | Liquid loading in Hexanes is difficult; Dry loading recommended . |

Pre-Chromatography Analysis: The Self-Validating System

Before committing the crude mixture to a column, you must validate the separation conditions using Thin Layer Chromatography (TLC). This step prevents the loss of valuable material on the column.

TLC Scouting Protocol

Objective: Identify a solvent system where the Target Compound (TC) has an Retention Factor (

Reagents:

-

Solvent A: Hexanes (or Heptane)[1]

-

Solvent B: Ethyl Acetate (EtOAc)

-

Modifier: Triethylamine (TEA) - Crucial for peak shape.

Procedure:

-

Prepare a 10% TEA stock solution in Hexanes.

-

Run TLC plates in the following ratios (v/v):

-

90:10 (Hex/EtOAc) + 1% TEA

-

80:20 (Hex/EtOAc) + 1% TEA

-

70:30 (Hex/EtOAc) + 1% TEA

-

-

Visualization: Observe under UV (254 nm). The quinoline core fluorinates strongly.

-

Validation Check: If the spot streaks (tails) despite TEA, the crude may contain residual acid from synthesis. Wash the crude organic layer with sat.[2]

before chromatography.

Method Development & Stationary Phase Selection[6][7]

Stationary Phase

-

Material: Irregular Silica Gel (40–63 µm).

-

Rationale: Standard phase is sufficient. C18 (Reverse Phase) is reserved for very polar hydrolysis byproducts (carboxylic acids) if they cannot be removed by extraction.

Mobile Phase Engineering

The choice of mobile phase is dictated by the "Triangle of Selectivity." For this quinoline ester, a simple binary gradient is insufficient due to the basic nitrogen.

-

Base System: Hexane / Ethyl Acetate.

-

Modifier: 1% Triethylamine (TEA) added to the Solvent A (Hexane) bottle only, or premixed into the isocratic hold.

Sample Loading Strategy

Recommendation: Solid (Dry) Load

-

Dissolve crude mixture in minimal Dichloromethane (DCM).

-

Add silica gel (ratio 1:3 crude-to-silica mass).

-

Evaporate solvent under vacuum until a free-flowing powder remains.

-

Pack into a solid load cartridge (SLT) or pre-column.

-

Why? Liquid injection of this compound often requires DCM/EtOAc for solubility, which are strong solvents that cause "band broadening" at the head of the column. Dry loading eliminates this solvent effect.[4]

-

Detailed Experimental Protocol

Workflow Diagram

Figure 1: Purification workflow from crude synthesis to isolated product.

Gradient Programming

Column: 12g Silica Flash Cartridge (for ~100-500mg crude). Flow Rate: 30 mL/min. Detection: UV 254 nm (primary), 280 nm (secondary).

| Step | Time (CV*) | % Solvent B (EtOAc) | Mode | Purpose |

| 1 | 0–2 | 0% | Isocratic | Column Equilibration (wetting). |

| 2 | 2–5 | 0% → 5% | Linear Ramp | Elute highly non-polar impurities (unreacted ketones). |

| 3 | 5–15 | 5% → 25% | Linear Ramp | Elution of Target Compound. |

| 4 | 15–18 | 25% → 100% | Linear Ramp | Flush polar byproducts (acids/salts). |

| 5 | 18–20 | 100% | Isocratic | Column Wash. |

*CV = Column Volume

Fraction Collection Logic

-

Threshold: Set UV threshold to 10 mAU to ignore baseline noise.

-

Peak Cutting: Collect peaks based on slope detection.

-

Pooling: Do not pool the "front" and "tail" of the peak immediately. Analyze the center fractions separately from the edges to maximize purity.

Troubleshooting & Optimization

Issue: Tailing (Asymmetrical Peaks)

-

Cause: Interaction with silanols or column overloading.

-

Solution: Increase TEA concentration to 2% or switch to "Amine-Functionalized Silica" cartridges (NH2-Silica), which do not require liquid modifiers [2].

Issue: Co-elution with Starting Material

-

Scenario: The ethyl acetoacetate starting material often elutes early.

-

Solution: Use a "Step Gradient." Hold at 5% EtOAc for 3 CVs to flush the starting material completely before ramping to 20% to elute the quinoline ester.

Issue: Product Hydrolysis

-

Scenario: Appearance of a very polar spot on TLC (Origin) or broad peak at 100% EtOAc.

-

Cause: The ester has hydrolyzed to the carboxylic acid (2,8-dimethylquinoline-3-carboxylic acid).[7]

-

Recovery: This byproduct will not elute well on silica. Switch to Reverse Phase (C18) with Water/Methanol + 0.1% Formic Acid to recover the acid form [3].

References

-

Friedländer Synthesis Overview

- Source: Wikipedia / Organic Chemistry Portal.

- Relevance: Establishes the synthesis route (o-aminoaryl ketones + carbonyls)

-

Link:

-

Chromatographic Separation of Quinolines

- Source: Horizon IRD / Elsevier B.V. (2003).

- Relevance: Validates the use of gradient elution and the necessity of handling the basic nitrogen in quinoline deriv

-

Link:

-

General Quinoline Purification & Properties

- Source: ResearchG

- Relevance: Discusses the physicochemical properties of quinoline-3-carboxylic acid deriv

-

Link:

-

Detection of Ethyl Esters

- Source: NIH / PubMed (2024). "Discrimination between the Triglyceride Form and the Ethyl Ester Form..."

- Relevance: Confirms mass spec fragmentation patterns (neutral loss of ethylene)

-

Link:

Sources

- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 2. rsc.org [rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. data.epo.org [data.epo.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Versatile Scaffold: Application Notes for 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester in Medicinal Chemistry

Introduction: The Quinoline Core in Drug Discovery

The quinoline motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its versatile framework allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Derivatives of quinoline have been instrumental in the development of drugs for a wide array of therapeutic areas, including cancer, inflammation, infectious diseases, and neurological disorders.[1][2][3] This document provides detailed application notes and protocols for a specific derivative, 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester , a compound of interest for its potential as a lead structure in modern drug discovery programs. While direct extensive studies on this particular molecule are emerging, its structural features suggest significant potential, which we will explore through protocols and applications derived from closely related analogues.

Potential Therapeutic Applications

Based on the rich history of quinoline derivatives in medicinal chemistry, 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester is a prime candidate for investigation in several key therapeutic areas.[1][2][3] The presence of the quinoline core, substituted with methyl groups and an ethyl carboxylate, suggests potential interactions with various biological targets.

Anticancer Activity